molecular formula C16H16FN3O3 B1387166 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1171184-76-1

1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B1387166
CAS No.: 1171184-76-1
M. Wt: 317.31 g/mol
InChI Key: RFMPJQCECGECGF-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of a fluorophenyl group, a dihydropyridazinone ring, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions One common route starts with the preparation of the 4-fluorophenyl hydrazine, which is then reacted with an appropriate diketone to form the dihydropyridazinone ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the dihydropyridazinone ring may interact with active sites or allosteric sites on proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

  • 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-3-carboxylic acid
  • 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-2-carboxylic acid

Uniqueness: 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group also distinguishes it from other similar compounds, potentially enhancing its binding properties and stability.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-6-oxopyridazin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-12-1-3-13(4-2-12)20-15(21)6-5-14(18-20)19-9-7-11(8-10-19)16(22)23/h1-6,11H,7-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMPJQCECGECGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN(C(=O)C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid

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